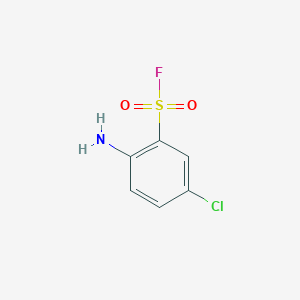
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in various natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with appropriate reagents to introduce the hydroxypropanoic acid moiety. One common method involves the use of boronic acids and palladium-catalyzed coupling reactions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A precursor to the compound of interest.
6-Hydroxy-3,4-dihydro-2H-1-benzopyran: A structurally similar compound with different functional groups.
Uniqueness
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid is unique due to its specific combination of the benzopyran ring and hydroxypropanoic acid moiety
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-2H-chromen-6-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C12H14O4/c13-10(12(14)15)7-8-3-4-11-9(6-8)2-1-5-16-11/h3-4,6,10,13H,1-2,5,7H2,(H,14,15) |
InChI 键 |
ZXYMPBQOTRFQKT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)CC(C(=O)O)O)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


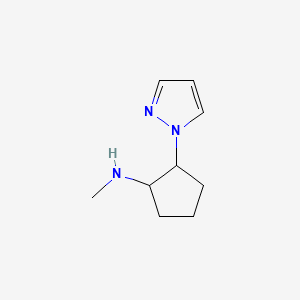
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)
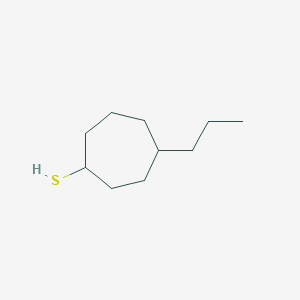



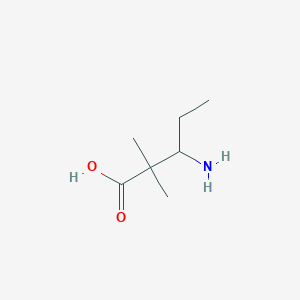
![5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B15275080.png)
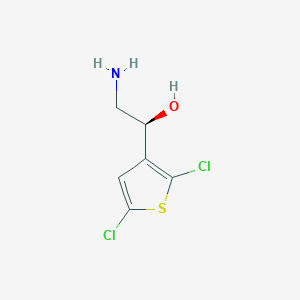
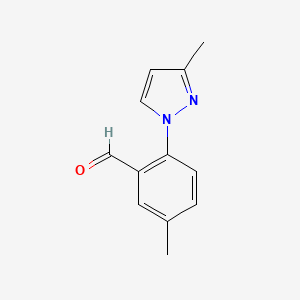
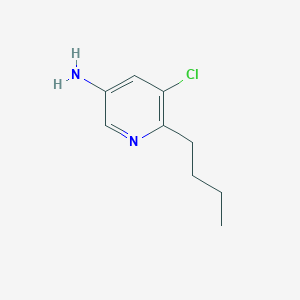
![2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15275100.png)

